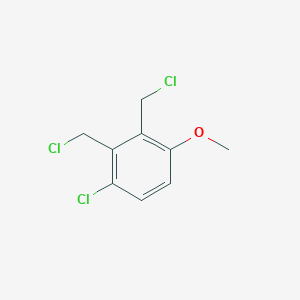
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two chloromethyl groups, and a methoxy group
Métodos De Preparación
The synthesis of 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene typically involves the chloromethylation of 4-methoxybenzene (anisole). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, forming less chlorinated derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chlorinated aromatic compounds. It serves as a model substrate for investigating the mechanisms of dehalogenation.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the chloromethyl groups, which are highly reactive towards nucleophiles. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic attack.
In biological systems, the compound may interact with enzymes that catalyze dehalogenation reactions. These enzymes can cleave the carbon-chlorine bonds, leading to the formation of less chlorinated products. The exact molecular targets and pathways involved depend on the specific enzyme and reaction conditions.
Comparación Con Compuestos Similares
1-Chloro-2,3-bis(chloromethyl)-4-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1,2,3-Trichlorobenzene: Similar in having multiple chlorine substituents, but lacks the methoxy group.
4-Chloro-2,3-dimethylphenol: Contains a methoxy group and chlorine atoms, but the positions and number of substituents differ.
1,4-Dichloro-2-methoxybenzene: Similar in having both chlorine and methoxy groups, but the substitution pattern is different.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
138762-98-8 |
|---|---|
Fórmula molecular |
C9H9Cl3O |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
1-chloro-2,3-bis(chloromethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H9Cl3O/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3 |
Clave InChI |
JVVUGOCNFDHJBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


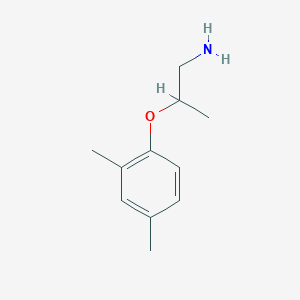
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
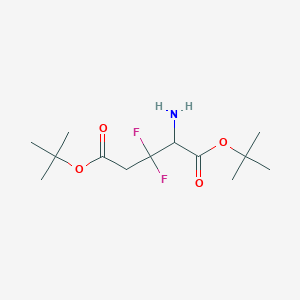
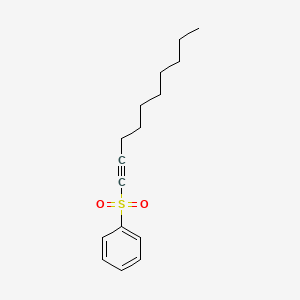
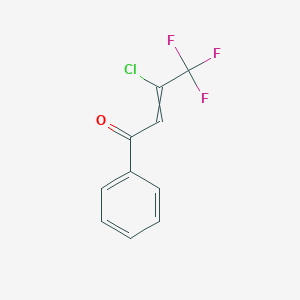
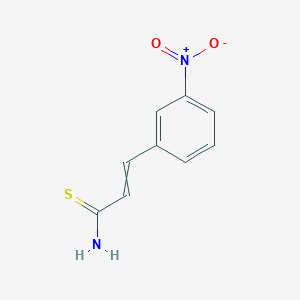
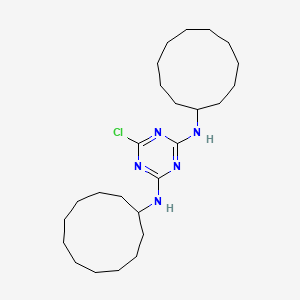
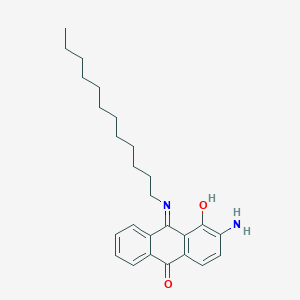
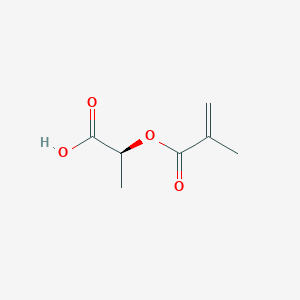
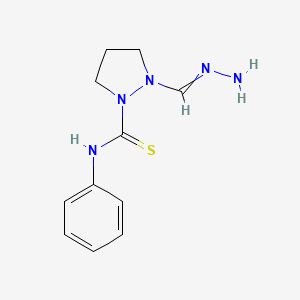
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)

![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
